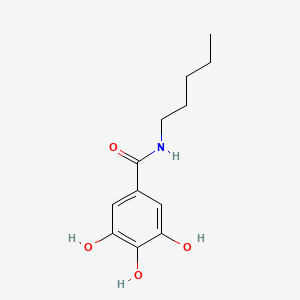

Benzamide, N-pentyl-3,4,5-trihydroxy-

説明

Benzamide, N-pentyl-3,4,5-trihydroxy- is a synthetic benzamide derivative characterized by a trihydroxylated benzene ring and a pentyl alkyl chain attached to the amide nitrogen. The trihydroxy (3,4,5-trihydroxy) substitution pattern on the benzamide core is reminiscent of gallic acid derivatives, which are known for antioxidant and enzyme-inhibitory activities . The pentyl chain likely influences lipophilicity and molecular interactions, as observed in studies of similar compounds with variable alkyl linkers .

特性

CAS番号 |

100079-22-9 |

|---|---|

分子式 |

C12H17NO4 |

分子量 |

239.27 g/mol |

IUPAC名 |

3,4,5-trihydroxy-N-pentylbenzamide |

InChI |

InChI=1S/C12H17NO4/c1-2-3-4-5-13-12(17)8-6-9(14)11(16)10(15)7-8/h6-7,14-16H,2-5H2,1H3,(H,13,17) |

InChIキー |

YHAIVSVLSAOHGF-UHFFFAOYSA-N |

SMILES |

CCCCCNC(=O)C1=CC(=C(C(=C1)O)O)O |

正規SMILES |

CCCCCNC(=O)C1=CC(=C(C(=C1)O)O)O |

他のCAS番号 |

100079-22-9 |

製品の起源 |

United States |

類似化合物との比較

N-Octyl-3,4,5-trihydroxybenzamide (CAS 100079-24-1)

- Molecular Formula: C₁₅H₂₃NO₄

- Molecular Weight : 281.35 g/mol

- Key Features: Features an octyl chain (C₈H₁₇) instead of pentyl.

N-Phenyl-3,4,5-trihydroxybenzamide (Gallanilide, CAS 6262-27-7)

- Molecular Formula: C₁₃H₁₁NO₄

- Molecular Weight : 245.07 g/mol

- LogP = 2.13, with higher rigidity due to the phenyl substituent. This structural difference may limit flexibility in binding to enzyme active sites compared to alkylated analogs .

3,4,5-Trimethoxy-N-[4-(thiazolylsulfonyl)phenyl]benzamide (CAS 299927-98-3)

- Molecular Formula : C₁₉H₁₉N₃O₆S₂

- Molecular Weight : 449.50 g/mol

- Key Features : Methoxy groups replace hydroxyls, reducing hydrogen-bonding capacity but enhancing metabolic stability. The sulfonyl-thiazole moiety introduces steric bulk and polar interactions, diverging significantly from the trihydroxy-pentyl analog’s profile .

Comparative Analysis of Physicochemical Properties

*Estimated based on structural analogs.

Research Findings and Implications

- Linker Length Optimization : highlights that alkyl linkers with 4–5 carbons maximize hydrogen-bond strength with Tyr121, suggesting that the pentyl derivative may outperform shorter (e.g., methyl) or longer (e.g., octyl) analogs in target engagement .

- Substituent Effects: Hydroxyl groups on the benzamide core are critical for H-bond donor capacity, as seen in the reduced activity of methoxy-substituted analogs (). The pentyl compound’s trihydroxy configuration likely enhances binding to polar active sites compared to methoxy or sulfonyl derivatives .

- Synthetic Feasibility : Analogous compounds like N-octyl-3,4,5-trihydroxybenzamide () and Gallanilide () are synthetically accessible, implying that the pentyl variant could be synthesized using similar routes, with purity >95% achievable via LC/MS-guided purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。